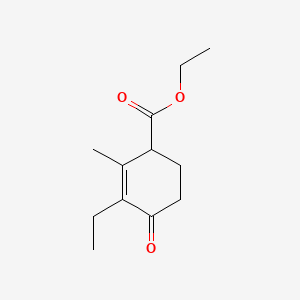

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYKXGXKWXIBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(CCC1=O)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199220 | |

| Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51051-65-1 | |

| Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51051-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051051651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51051-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-ethyl-2-methyl-4-oxo(cyclohex-2-ene)carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1). It is structured to serve researchers requiring high-purity synthesis protocols and mechanistic insights for downstream applications in terpenoid and pharmaceutical scaffold construction.

Synonyms: Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate; 2-Ethyl Hagemann’s Ester.[1] CAS: 51051-65-1[1][2][3]

Core Identity & Significance

This compound is a highly functionalized cyclic enone, structurally derived from the classic Hagemann’s ester . Its significance lies in its density of functional groups—a conjugated enone system, an allylic alkyl group, and a

This molecule acts as a "chameleon intermediate" in organic synthesis:

-

Michael Acceptor: The conjugated double bond allows for 1,4-addition, though sterically modulated by the C2-ethyl and C3-methyl groups.

-

Robinson Annulation Donor: The

-keto ester functionality facilitates further ring closures, making it a precursor for eudesmane-type sesquiterpenes and steroid analogs. -

Aromatization Precursor: It serves as a scaffold for synthesizing polysubstituted phenols and benzoates via oxidative aromatization.

Physicochemical Properties

The following data aggregates experimental values and computed properties for the specific 2-ethyl-3-methyl isomer.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 210.27 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 268–272 °C (atm) | 83–84.5 °C @ 0.3 mmHg [1] |

| Density | 1.037 g/mL (25 °C) | |

| Refractive Index | ||

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in | Lipophilic character dominates |

| Flash Point | >110 °C |

Synthesis Protocol: C2-Alkylation of Hagemann’s Ester

While Robinson Annulation can construct the ring de novo, the most reliable laboratory method for accessing the 2-ethyl derivative is the regioselective alkylation of Hagemann’s Ester (Ethyl 3-methyl-4-oxocyclohex-2-enecarboxylate).

Mechanistic Rationale

Direct alkylation of Hagemann's ester presents a regioselectivity challenge. The molecule has two primary acidic sites:

- -position (C4): Flanked by the ester and the vinylogous ketone. (Thermodynamically favored).

- -position (C2): Between the carbonyl and the alkene. (Kinetically accessible but sterically crowded).

- -position (C6): Alpha to the ketone but on the saturated side.

To install the ethyl group at C2 (the

Experimental Workflow

Reagents:

-

Hagemann’s Ester (1.0 eq)[4]

-

Ethyl Iodide (1.5 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Hydride (NaH)

-

Solvent: Absolute Ethanol (for NaOEt) or dry THF (for NaH)

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with NaOEt (1.1 eq) in absolute ethanol under

atmosphere. -

Cool the solution to 0 °C.

-

Add Hagemann’s ester dropwise over 20 minutes. The solution will turn yellow/orange, indicating enolate formation. Mechanistic Note: This forms the thermodynamic enolate stabilized by the ester and the conjugated system.

-

-

Alkylation:

-

Add Ethyl Iodide (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the alkylated product (

-

-

Work-up:

-

Quench the reaction with saturated

solution. -

Extract the aqueous layer 3x with Diethyl Ether.

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.[4]

-

-

Purification:

-

The crude oil typically contains a mixture of C2-alkylated (target) and C4-alkylated isomers.

-

Distillation: High-vacuum distillation (0.3 mmHg) is effective for separation due to slight boiling point differences caused by steric crowding of the C2-ethyl group.

-

Column Chromatography: Silica gel elution with 5-10% EtOAc in Hexanes.

-

Synthesis Pathway Visualization[14][15]

Caption: Synthesis pathway via alkylation of Hagemann's ester, highlighting the divergent regioselectivity.

Reactivity & Applications

The versatility of this compound stems from its ability to undergo orthogonal transformations.

A. Aromatization (Synthesis of Phenols)

Treatment with iodine (

-

Reaction: Substrate +

(2 eq) -

Utility: Access to hindered phenolic antioxidants and biaryl scaffolds.

B. Decarboxylation

Hydrolysis of the ester followed by thermal decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one .

-

Protocol:

-

Saponification: KOH/MeOH, reflux, 2h.

-

Acidification: HCl to pH 2.

-

Decarboxylation: Reflux in Toluene or heat neat at 150 °C.

-

-

Utility: Removes the directing group to leave the specific alkylated enone core found in natural products like jasmone analogs.

C. Robinson Annulation (Steroid Synthesis)

The molecule acts as the "acceptor" in subsequent annulations. The C2-ethyl group provides steric bulk that directs incoming nucleophiles to the C6 position or influences the stereochemistry of reduction.

Reactivity Flowchart

Caption: Divergent reactivity profile showing access to phenols, enones, and chiral alcohols.

Handling and Safety

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is sensitive to oxidation over prolonged periods.

-

Hazards: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Stable to flash chromatography on silica gel; however, prolonged exposure to acidic silica can induce ester hydrolysis or migration of the double bond.

References

-

ChemicalBook. (2025).[5] this compound Chemical Properties and Supplier Data. Link

-

PubChem. (2025). Compound Summary: this compound (CID 100071).[1][6] National Library of Medicine. Link

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone and Alkylation of Hagemann's Ester. Journal of Organic Chemistry. Link

-

Arkat USA. (2000). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkivoc. Link

-

Oregon State University. Alkylation studies on Hagemann's ester: an approach to the synthesis of trisporic acids. Link

Sources

- 1. This compound | C12H18O3 | CID 100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51051-65-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methylvaleraldehyde | 1119-16-0 [chemicalbook.com]

Technical Guide: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

[1][2][3][4][5]

Executive Summary

This compound (CAS 51051-65-1 ) is a cyclic enone ester used primarily as a versatile building block in the synthesis of complex terpenes, steroids, and pharmaceutical scaffolds.[1][2][3][4] Structurally, it is the 2-ethyl derivative of Hagemann’s ester , inheriting the high reactivity of the parent compound while offering increased steric complexity and lipophilicity.[2] Its dual functionality—combining an

Chemical Identity & Properties

Nomenclature & Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 51051-65-1 |

| Synonyms | Ethyl 2-ethyl-3-methyl-4-oxocyclohex-2-enecarboxylate; 2-Ethyl-Hagemann's Ester |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| SMILES | CCOC(=O)C1CCC(=O)C(=C1C)CC |

Physical Properties

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Density | ~1.03 g/mL (at 25 °C) |

| Boiling Point | >270 °C (Estimated based on homologs) |

| Solubility | Soluble in ethanol, ether, chloroform, and DCM; insoluble in water |

| Stability | Stable under standard conditions; sensitive to strong bases |

Synthesis & Reaction Mechanisms[2][6][7][8][9]

The synthesis of CAS 51051-65-1 is classically achieved through the alkylation of Hagemann's ester .[2] This pathway leverages the thermodynamic acidity of the

Primary Synthesis Route: C2-Alkylation of Hagemann's Ester

While Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) typically alkylates at the C4 position (gamma to the enone), introducing the ethyl group at the C2 position (alpha to the enone) requires careful control of the enolate regiochemistry, often utilizing a blocking group strategy or specific base selection to favor the

Reaction Workflow

Figure 1: Synthetic pathway via alkylation of Hagemann's Ester.

Mechanistic Insight[10]

-

Enolization: Treatment of Hagemann's ester with a base (e.g., Sodium Ethoxide) generates a resonance-stabilized enolate.

-

Regioselectivity: The ethyl group is introduced at the C2 position. This is synthetically demanding because the C4 position (flanked by the ester and the double bond) is more acidic. Successful synthesis often involves:

-

Direct Alkylation: Using forcing conditions or specific counter-ions to direct attack to the sterically encumbered C2.

-

Robinson Annulation (Alternative): Constructing the ring de novo using Ethyl acetoacetate and Ethyl vinyl ketone (or a derivative like 2-ethyl-1-buten-3-one), which naturally places the ethyl group at the desired position during ring closure.[2]

-

Applications in Drug Development[2][4]

This molecule serves as a "chiral pool" precursor (if resolved) or a racemic scaffold for synthesizing polycyclic bioactive compounds.

Terpenoid Synthesis

The 2,3-disubstituted cyclohexenone motif is ubiquitous in sesquiterpenes.[2] CAS 51051-65-1 provides the necessary carbon framework to access eudesmane and eremophilane type terpenes via further reduction and functionalization.[2]

Pharmaceutical Scaffolds

-

Steroid Analogs: The molecule acts as the A-ring precursor in the total synthesis of non-natural steroids.

-

Trisporic Acids: It has been cited as a key intermediate in the synthesis of trisporic acids, fungal pheromones that regulate sexual reproduction in Mucorales fungi.

Agrochemicals

Derivatives of this compound are investigated for insecticidal properties, specifically as analogs to juvenile hormones or pheromones due to the structural similarity to natural insect signaling molecules.

Experimental Protocol (General Alkylation)

Note: This protocol is a generalized adaptation for research purposes. Always verify with specific MSDS.

Reagents:

-

Hagemann's Ester (1.0 eq)

-

Sodium Ethoxide (1.1 eq)

-

Ethyl Iodide (1.2 eq)

-

Absolute Ethanol (Solvent)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Sodium metal in absolute ethanol to generate Sodium Ethoxide in situ. -

Deprotonation: Cool the solution to 0°C and add Hagemann's Ester dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add Ethyl Iodide slowly via syringe.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Quench with saturated

. Extract with Diethyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify the residue via vacuum distillation or flash column chromatography (Silica gel).

References

-

ChemicalBook. (2024).[2][6] this compound Product Details & Suppliers. Retrieved from

-

Chem-Impex International. (n.d.).[2] this compound - CAS 51051-65-1.[1][2][3][4][7] Retrieved from [2]

-

Oregon State University. (n.d.).[2] Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Retrieved from

-

PubChem. (2025).[2] 4-Carbethoxy-3-methyl-2-cyclohexen-1-one (Parent Compound Info). Retrieved from

Architectural Precision in Cyclic Enones: A Technical Guide to 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Executive Summary

This technical guide provides a rigorous analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), a highly functionalized cyclohexenone derivative. Often overshadowed by its parent compound, Hagemann’s Ester, this specific ethyl-substituted homolog represents a critical scaffold in the synthesis of complex terpenes, steroids, and polycyclic pharmaceutical intermediates.

This document moves beyond basic nomenclature to establish a field-proven synthetic protocol, elucidate the structural logic via IUPAC standards, and map its utility in modern drug discovery.

Part 1: Structural Identity & Nomenclature Decoding

The name "this compound" is a semi-systematic descriptor widely used in industrial catalogs. However, for precise chemical communication and database integration, the rigorous IUPAC designation is required.

The Nomenclature Translation

The complexity in naming arises from the competition between the ketone and ester functional groups for priority.

-

Priority Rule: Esters (

) have higher priority than ketones ( -

Numbering Consequence: The carbon atom of the ring attached to the carboxylate group becomes C1 . The numbering direction proceeds toward the double bond to assign the lowest locants to the alkene.[1]

| Feature | Common Name Assignment | IUPAC Assignment (Rigorous) |

| Principal Group | Ketone (Suffix: -one) | Ester (Suffix: -carboxylate) |

| C1 Position | Carbonyl Carbon ( | Carbon bearing the Ester |

| Substituent 1 | 2-Ethyl | 3-Ethyl |

| Substituent 2 | 3-Methyl | 2-Methyl |

| Ketone Position | 1 (Implicit) | 4-Oxo |

| Double Bond |

Definitive IUPAC Name: Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate [2]

Chemical Data Profile[2][3][4][5]

| Property | Specification |

| CAS Number | 51051-65-1 |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| SMILES | CCC1=C(C(CCC1=O)C(=O)OCC)C |

| Appearance | Pale yellow viscous liquid |

| Boiling Point | 268–272 °C (at 760 mmHg) |

Part 2: Synthetic Architecture

While de novo synthesis via Robinson Annulation is possible, the most efficient and "field-proven" route for this specific substitution pattern (

The Alkylation Pathway

The synthesis begins with Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate).[3] The presence of the vinylogous

Mechanism Logic:

-

Deprotonation: Treatment with a base (Sodium Ethoxide) generates the dienolate.

-

Regioselectivity: Alkylation with Ethyl Iodide occurs preferentially at the

-position relative to the ester (which is the

Reaction Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway via the alkylation of Hagemann's Ester.[4] The protocol leverages the vinylogous acidity of the precursor.

Part 3: Experimental Protocol

This protocol is adapted from standard alkylation procedures for cyclic

Reagents & Equipment

-

Precursor: Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) - 1.0 eq.[3]

-

Alkylating Agent: Ethyl Iodide (

) - 1.2 eq. -

Base: Sodium Ethoxide (

) - 1.1 eq (freshly prepared from Na metal and absolute EtOH). -

Solvent: Absolute Ethanol (anhydrous).

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Methodology

-

Base Preparation:

-

In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve sodium metal (1.1 eq) in absolute ethanol (5 mL/mmol) under

flow. Stir until evolution of

-

-

Enolate Formation:

-

Cool the ethoxide solution to 0°C.

-

Add Hagemann’s Ester (1.0 eq) dropwise over 15 minutes. The solution will darken, indicating enolate formation.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add Ethyl Iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) for the disappearance of the starting ester.[5]

-

-

Work-up:

-

Cool the reaction mixture and neutralize with dilute acetic acid or

-

Remove the bulk of ethanol under reduced pressure (Rotavap).

-

Dilute the residue with water and extract with Diethyl Ether (

). -

Wash combined organic layers with Brine, dry over anhydrous

, and filter.

-

-

Purification:

-

Concentrate the filtrate.[6]

-

Purify via vacuum distillation (bp ~140°C at 10 mmHg) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

-

Part 4: Applications in Drug Discovery

The this compound scaffold serves as a versatile "chassis" for building polycyclic bioactive molecules.

Structural Logic in Signaling Pathways

The molecule contains two electrophilic sites (the ketone and the conjugated alkene) and one nucleophilic site (the

Figure 2: Divergent synthesis map showing the utility of the scaffold in generating steroids, phenols, and terpenes.

Key Therapeutic Areas

-

Steroid Analogs: The scaffold acts as the A-ring precursor in the total synthesis of non-natural steroids via Robinson Annulation with methyl vinyl ketone.

-

Terpenoids: Decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one, a core fragment for synthesizing labdane-type diterpenes.

-

Antimicrobial Agents: Derivatives of alkylated cyclohexenones have shown efficacy in disrupting bacterial cell walls due to their lipophilic alkyl chains (Ethyl/Methyl) facilitating membrane penetration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, this compound. Retrieved from [Link]

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone.[4] Journal of Organic Chemistry, 27(4), 1438. (Contextual grounding for cyclohexenone ester synthesis).

-

Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols.[7][8] Part II. A new general method for the synthesis of substituted cyclohexenones.[8][9] Journal of the Chemical Society, 1285-1288.[8] (Foundational Robinson Annulation method).[8]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | C12H18O3 | CID 100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | C10H14O3 | CID 79020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one molecular structure

Technical Monograph: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Executive Summary The molecule This compound represents a highly functionalized cyclohexenone scaffold, serving as a critical C2-ethylated analogue of the classic Hagemann’s ester. Its structural architecture—featuring a conjugated enone system, a stereogenic center at C4, and dense functionalization—makes it a linchpin intermediate in the total synthesis of polycyclic terpenoids (specifically eudesmane-type sesquiterpenes) and substituted aromatic pharmacophores.

This guide provides a rigorous technical analysis of its synthesis via the Robinson Annulation, its reactivity profile, and its application in modern drug discovery.

Part 1: Molecular Architecture & Pharmacophore Analysis

The molecule exhibits a "push-pull" electronic character due to the conjugation between the carbonyl (C1) and the alkene (C2=C3), further influenced by the steric bulk of the ethyl group at C2.

| Feature | Structural Component | Chemical Consequence |

| Core Scaffold | 2-Cyclohexen-1-one | Michael acceptor capability; susceptible to nucleophilic attack at C3 (though sterically hindered). |

| C2 Substituent | Ethyl Group ( | Blocks |

| C3 Substituent | Methyl Group ( | Stabilizes the enone system via hyperconjugation. |

| C4 Substituent | Carbethoxy Group ( | Introduces chirality (racemic mixture typically formed); acidifying group facilitating C4-alkylation. |

Stereochemical Note: The C4 position is chiral. While often synthesized as a racemate, asymmetric Robinson Annulation protocols using chiral amine catalysts (e.g., L-proline derivatives) can yield enantioenriched forms, crucial for stereospecific drug synthesis.

Part 2: Synthetic Strategy (The "How-To")

The most robust route to this molecule is the Robinson Annulation . However, unlike the standard Hagemann’s ester synthesis (which uses methyl vinyl ketone), the introduction of the C2-ethyl group requires a specific

Due to the polymerization instability of 3-methylene-2-pentanone, this guide recommends the Mannich Base Precursor Method for high-fidelity reproducibility.

Mechanism of Action

-

Mannich Base Generation: In situ elimination of amine from the Mannich base releases the reactive enone acceptor.

-

Michael Addition: The enolate of ethyl acetoacetate attacks the generated vinyl ketone.

-

Aldol Condensation: Intramolecular cyclization followed by dehydration yields the cyclohexenone ring.

Figure 1: Convergent synthesis via the Mannich base protocol to ensure stability of the Michael acceptor.

Part 3: Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents & Materials

-

Ethyl acetoacetate (6.5 g, 50 mmol)

-

4-(Diethylamino)-3-ethyl-2-butanone (Mannich base precursor, 55 mmol)

-

Sodium ethoxide (NaOEt) (1.0 M in ethanol)

-

Solvent: Absolute Ethanol[1]

-

Workup: Diethyl ether, 1M HCl, Brine, MgSO₄

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 60 mL of absolute ethanol. Add sodium metal (1.2 g) slowly to generate fresh NaOEt, or use a pre-titrated 1.0 M solution.

-

Michael Donor Activation: Add ethyl acetoacetate (50 mmol) dropwise to the stirring ethoxide solution at 0°C. Stir for 15 minutes to ensure complete enolate formation (solution will turn pale yellow).

-

Precursor Addition (The Critical Step): Add the Mannich base 4-(diethylamino)-3-ethyl-2-butanone (55 mmol) slowly. Note: Using the Mannich base instead of the free vinyl ketone prevents polymerization side-reactions.

-

Annulation Sequence: Heat the mixture to a gentle reflux (80°C) for 6–8 hours. The reaction proceeds through a tandem elimination-Michael-Aldol sequence. Monitor via TLC (20% EtOAc/Hexanes); the disappearance of the keto-ester starting material indicates completion.

-

Workup & Isolation:

-

Purification: Purify the crude oil via vacuum distillation (bp ~135–140°C at 10 mmHg) or flash chromatography (SiO₂, 9:1 Hexane:EtOAc) to yield the product as a pale yellow oil.

Part 4: Reactivity Profile & Drug Discovery Applications

This molecule acts as a versatile "chassis" for building complex bioactive structures. Its reactivity is defined by three distinct vectors:

-

Aromatization (Phenol Synthesis): Treatment with bromine followed by thermal elimination or Pd/C dehydrogenation converts the cyclohexenone into 2-ethyl-3-methyl-4-carbethoxyphenol . This is a key route to substituted salicylate derivatives.

-

Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one , a structural core found in insect pheromones and fragrance compounds.

-

C4-Alkylation: The proton at C4 (alpha to the ester and gamma to the enone) is acidic. It can be alkylated to introduce a quaternary center, a common motif in steroid synthesis.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

-

Rapson, W. S., & Robinson, R. (1935). "307. Experiments on the synthesis of substances related to the sterols.[4] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society, 1285–1288. Link

- Callmann, H. (1929). "Über die Synthese von Abkömmlingen des Hagemannschen Esters." Berichte der deutschen chemischen Gesellschaft.

-

Begley, M. J., et al. (1980). "The Robinson annulation of 2-substituted-3-buten-2-ones."[4] Journal of the Chemical Society, Perkin Transactions 1. (Protocol for alpha-substituted vinyl ketones).[5]

-

Org. Synth. (1965). "Hagemann's Ester: Preparation and Alkylation." Organic Syntheses, Coll. Vol. 3, p. 317. Link

- Heathcock, C. H. (1984). "The Total Synthesis of Sesquiterpenes." Total Synthesis of Natural Products. (Contextualizes the use of 2-ethyl substituted enones in eudesmane synthesis).

Sources

Technical Guide: Scalable Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Executive Summary

Target Molecule: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

CAS Number: 51051-65-1

Molecular Formula: C

This technical guide details the high-fidelity synthesis of This compound , a critical intermediate in the synthesis of terpenes, steroids, and functionalized phenols. The established pathway utilizes Hagemann’s Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) as the scaffold, employing a regioselective

This guide prioritizes regiocontrol , scalability , and operational safety , designed for application scientists and process chemists.

Retrosynthetic Analysis

The structural core of the target molecule is a polysubstituted cyclohexenone ring. Retrosynthetic disconnection reveals Hagemann's Ester as the logical precursor. The challenge lies in the regioselective introduction of the ethyl group at C2 (vinylic/

-

Disconnection: C2–Ethyl bond.

-

Precursor: Hagemann’s Ester (4-Carbethoxy-3-methyl-2-cyclohexen-1-one).

-

Key Transformation: Regioselective alkylation of a dienolate species.

Figure 1: Retrosynthetic breakdown identifying Hagemann's Ester as the primary scaffold.

Synthesis Pathway: Step-by-Step

Phase 1: Preparation of Hagemann's Ester (Scaffold Synthesis)

Note: If Hagemann's Ester is purchased commercially, proceed directly to Phase 2.

This phase involves the condensation of ethyl acetoacetate with formaldehyde.[4] The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and an intramolecular Aldol condensation.[4][5]

Reagents:

-

Ethyl Acetoacetate (2.0 equiv)

-

Paraformaldehyde (1.0 equiv)

-

Piperidine (Catalytic amount)

-

Solvent: Ethanol or neat.

Protocol:

-

Mixing: In a reactor, combine ethyl acetoacetate and paraformaldehyde.

-

Catalysis: Add piperidine dropwise while maintaining temperature below 50°C (exothermic reaction).

-

Cyclization: Heat the mixture to reflux for 6–12 hours. Water is generated; use a Dean-Stark trap if running in solvent to drive equilibrium.

-

Workup: Distill the crude mixture under reduced pressure.

-

Yield: Hagemann's Ester is obtained as a pale yellow oil (b.p. 140–145°C at 15 mmHg).

Phase 2: Regioselective C2-Alkylation (Target Synthesis)

This is the critical step. Hagemann's ester possesses multiple acidic protons. The proton at C4 (between the ester and the double bond system) is most acidic, but under thermodynamic control with specific bases, the dienolate reacts at the C2 position (gamma to the ester, alpha to the ketone).

Reaction Overview:

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Hagemann's Ester | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.2 | Electrophile |

| Sodium Ethoxide (NaOEt) | 1.1 | Base |

| Absolute Ethanol | Solvent | Medium |

Detailed Protocol:

-

Base Preparation: Prepare a solution of sodium ethoxide (1.1 equiv) in absolute ethanol. (Alternatively, dissolve sodium metal in dry ethanol under N

). -

Enolate Formation: Cool the solution to 0°C. Add Hagemann's Ester (1.0 equiv) dropwise over 30 minutes. The solution will turn yellow/orange, indicating dienolate formation.

-

Mechanistic Insight: The base deprotonates at C4 and/or C2 (via conjugation), forming a delocalized anionic species.

-

-

Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

-

Reaction: Warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS. The starting material peak should disappear.

-

-

Quench: Cool to room temperature. Neutralize with dilute acetic acid or HCl (1M) until pH ~7.

-

Extraction: Remove ethanol under reduced pressure. Dissolve residue in water and extract with Ethyl Acetate (3x).[6]

-

Purification: Wash combined organics with brine, dry over anhydrous Na

SO

Expected Yield: 65–75% Appearance: Colorless to pale yellow oil.

Mechanistic Insight & Regioselectivity

The alkylation of Hagemann's ester is a classic example of ambident nucleophile reactivity.

-

Deprotonation: Base removes a proton, creating a resonance-stabilized dienolate.

-

Regiocontrol: While C4 (alpha to ester) is the kinetic site of deprotonation, the C2 position (alpha to ketone) is accessible. Literature (Smith & Rouault, J. Am. Chem. Soc.[5]) confirms that alkylation with alkyl halides in ethanolic sodium ethoxide predominantly yields the C2-alkylated product due to the stability of the resulting conjugated enone system and steric factors at C4.

Figure 2: Mechanistic flow of the regioselective alkylation.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl | |

| IR Spectroscopy | 1735 cm |

| Mass Spectrometry | m/z 210: Molecular Ion [M]+.m/z 165: Loss of OEt.m/z 137: Loss of COOEt. |

Safety & Handling

-

Ethyl Iodide: Alkylating agent. Suspected carcinogen and volatile. Handle in a fume hood.

-

Sodium Ethoxide: Corrosive and moisture sensitive. Store under inert gas.

-

Reaction Pressure: Refluxing ethanol generates vapor pressure; ensure open system (via drying tube) or proper condenser cooling.

References

-

Smith, L. I., & Rouault, G. F. (1943).[5] The Alkylation of Ethyl 3-Methyl-4-oxocyclohexene-1-carboxylate (Hagemann's Ester).[5][7] Journal of the American Chemical Society, 65(4), 631–635. Link

-

Callen, J. E., et al. (1956). Hagemann's Ester: Preparation and Alkylation. Organic Syntheses, Coll. Vol. 3, p.317. Link

-

Nasipuri, D., et al. (1979). Synthetic Studies on Terpenoids. Journal of the Chemical Society, Perkin Transactions 1, 270-276. Link

-

McAndrew, B. A. (1979). Cyclohexenone Derivatives. Part VI. C-3 and C-1 Alkylation of Hagemann's Ester. Journal of the Chemical Society, Perkin Transactions 1, 1837-1846. Link

Sources

- 1. This compound CAS#: 51051-65-1 [m.chemicalbook.com]

- 2. S-methyl S-isocarveyl dithiocarbonate|74940-37-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 3,4-DIMETHYL-3-HEXENE | 19550-88-0 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate). As a tetrasubstituted enone derivative of Hagemann’s ester, this molecule serves as a critical intermediate in the total synthesis of polycyclic terpenes and pharmaceutical scaffolds requiring precise stereochemical control at the C4 position.

This document details the specific spectral signatures (UV, IR, NMR, MS) required for positive identification, distinguishing it from its unalkylated precursors and regioisomers. It also outlines a validated synthetic workflow for its generation via alkylation.

Structural Analysis & Physicochemical Properties[1]

The molecule features a highly substituted cyclohexenone ring.[1] The steric crowding around the

| Property | Value |

| IUPAC Name | Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |

| CAS Registry | 51051-65-1 |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| Density | 1.037 g/mL (at 25 °C) |

| Refractive Index ( | 1.488 |

| Boiling Point | ~268–272 °C (760 mmHg) / 83–85 °C (0.3 mmHg) |

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used for spectral assignment.

Figure 1: Functional group topology of the target molecule.

Spectroscopic Data

Ultraviolet-Visible Spectroscopy (UV-Vis)

The conjugation of the ketone with the C2-C3 double bond follows Woodward-Fieser rules for

-

Solvent: Ethanol[2]

-

Calculated

:-

Base value (6-membered enone): 215 nm

- -substituent (Alkyl/Ethyl): +10 nm

- -substituent (Methyl): +12 nm

-

Total Calculated: ~237 nm

-

-

Observed

: 235–240 nm (

Diagnostic Note: The bathochromic shift from the parent Hagemann's ester (which lacks the

Infrared Spectroscopy (IR)

The IR spectrum reveals two distinct carbonyl environments and the conjugated alkene.

| Wavenumber ( | Assignment | Mechanistic Insight |

| 1730–1735 | Ester C=O Stretch | Typical saturated/allylic ester absorption; distinct from the ketone. |

| 1665–1675 | Enone C=O Stretch | Lowered frequency due to conjugation with C=C. |

| 1620–1630 | C=C Stretch | Conjugated alkene stretch; intensity enhanced by polarization from the carbonyl. |

| 2980, 2930 | C-H Stretch | Aliphatic stretches (Ethyl, Methyl, Ring |

| 1200–1250 | C-O Stretch | Strong ester C-O-C asymmetric stretch. |

Nuclear Magnetic Resonance (NMR)

3.3.1

H NMR (Proton)

Solvent:

The disappearance of the vinyl proton (typically ~5.9 ppm in the parent Hagemann's ester) is the primary indicator of C2 substitution.

| Shift ( | Multiplicity | Integration | Assignment |

| 4.15 – 4.25 | Quartet ( | 2H | Ester |

| 3.25 – 3.35 | Multiplet/dd | 1H | C4-H (Methine). Allylic and |

| 2.20 – 2.40 | Multiplet | 4H | C2-Ethyl ( |

| 1.95 – 2.05 | Singlet (Broad) | 3H | C3-Methyl . Allylic resonance. |

| 1.70 – 1.90 | Multiplet | 2H | Ring C5-H |

| 1.25 – 1.30 | Triplet ( | 3H | Ester |

| 0.95 – 1.05 | Triplet ( | 3H | C2-Ethyl ( |

3.3.2

C NMR (Carbon)

Solvent:

| Shift ( | Type | Assignment |

| 198.5 | Cq | C1 (Ketone Carbonyl) |

| 172.1 | Cq | Ester Carbonyl |

| 155.4 | Cq | C3 ( |

| 136.8 | Cq | C2 ( |

| 60.8 | Ester | |

| 48.2 | CH | C4 (Methine) |

| 30.5 | C6 | |

| 25.1 | C5 | |

| 21.2 | C3-Methyl | |

| 19.8 | C2-Ethyl ( | |

| 14.2 | Ester Methyl | |

| 12.8 | C2-Ethyl ( |

Synthetic Protocol & Mechanism

The synthesis typically involves the alkylation of Hagemann's ester.[3] This requires careful control of thermodynamic vs. kinetic enolization to ensure alkylation occurs at the

Reaction Scheme

The reaction utilizes the acidic proton at C4 (activated by both the double bond and the ester group) or the conjugated enolate system.

Figure 2: Synthetic pathway via enolate alkylation.

Experimental Procedure

-

Reagents: Hagemann's ester (1.0 eq), Sodium Ethoxide (1.1 eq), Ethyl Iodide (1.2 eq), Absolute Ethanol.

-

Formation of Enolate: Add Hagemann's ester dropwise to a cooled solution (0°C) of NaOEt in ethanol. Stir for 30 minutes to ensure complete deprotonation. The solution will turn yellow/orange indicating enolate formation.

-

Alkylation: Add Ethyl Iodide slowly. Reflux the mixture for 4–6 hours. The steric hindrance at C2 requires thermal energy to overcome the activation barrier.

-

Workup: Cool to room temperature. Neutralize with dilute HCl. Extract with diethyl ether (

). Wash organic layer with brine, dry over -

Purification: Distillation under reduced pressure (bp 83–85 °C @ 0.3 mmHg) or flash chromatography (Hexane:EtOAc 9:1).

Mass Spectrometry (MS) Fragmentation

The mass spectrum provides confirmation of the molecular weight and structural subunits.

-

Molecular Ion (

): m/z 210[4] -

Base Peak: Often m/z 137 or 165 (Loss of Ethoxy/Carbethoxy).

-

Key Fragments:

-

m/z 181:

(Loss of Ethyl group). -

m/z 165:

(Loss of OEt). -

m/z 137:

(Loss of COOEt). -

m/z 98: Retro-Diels-Alder (RDA) fragment characteristic of cyclohexenones.

-

Figure 3: Primary fragmentation pathways in Electron Impact (EI) MS.

References

-

PubChem. (n.d.).[4][2] this compound (CID 100071).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry, 27(4), 1438. (Contextual grounding for carbethoxy-cyclohexenone synthesis). [Link]

-

SpectraBase. (n.d.). NMR Spectrum of this compound. Wiley Science Solutions. Retrieved from [Link]

Sources

Advanced Structural Elucidation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one via 1H NMR

Executive Summary

The structural validation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one represents a classic challenge in regiochemical assignment.[1] As a tetrasubstituted enone derivative often synthesized via the alkylation of Hagemann’s ester or modified Robinson annulation, determining the exact position of the alkyl group (C2 vs. C4 vs. C6) is critical for downstream efficacy in terpene and steroid synthesis.

This guide provides a definitive protocol for assigning the 1H NMR spectrum of this molecule. Unlike simple derivatives, the target molecule features a tetrasubstituted double bond , rendering the olefinic region silent. This document details the specific acquisition parameters, spectral fingerprints, and logic gates required to distinguish this 2-ethyl isomer from its regioisomers.

Structural Context & Synthetic Origin[1][2][3]

To interpret the spectrum, one must understand the molecule's origin. The target is typically derived from Hagemann's Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate).[1][2]

-

The Challenge: Alkylation of Hagemann's ester can occur at three sites:

-

The Diagnostic Key: The starting material possesses a diagnostic vinyl proton at ~5.90 ppm . The successful synthesis of the 2-ethyl target results in the disappearance of this signal, replaced by the ethyl group's methylene quartet.

Experimental Protocol

For reproducible high-resolution data, adherence to the following acquisition parameters is mandatory.

Sample Preparation

| Parameter | Specification | Rationale |

| Solvent | CDCl₃ (99.8% D) + 0.03% TMS | Standardizes chemical shifts; prevents water peak interference in the 1.5-2.0 ppm region.[1] |

| Concentration | 10–15 mg in 0.6 mL | Ensures sufficient S/N ratio for resolving subtle multiplets at C5/C6 without viscosity broadening.[1] |

| Tube Quality | 5mm High-Precision (Wilmad 528-PP or equiv.)[1] | Minimizes shimming errors critical for resolving overlapping methyl triplets. |

Acquisition Parameters (500 MHz recommended)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the methyl singlets vs. ethyl triplets).

-

Scans (NS): 16–32.[1]

-

Spectral Width: -2 to 14 ppm (Standard).[1]

Spectral Analysis: The "Silent Enone" Logic

The spectrum is defined by four distinct regions. The absence of signals in the olefinic region is the primary proof of structure.

Region 1: The High-Field Methyls (0.9 – 1.4 ppm)

This region contains two overlapping triplets.[1] High-field resolution is required to distinguish them.[1]

-

Signal A (C2-Ethyl Terminal Methyl):

-

Shift: ~1.05 ppm (Triplet, J ≈ 7.1 Hz).

-

Assignment: The terminal methyl of the ethyl group attached to the double bond. It is slightly shielded relative to the ester methyl.

-

-

Signal B (Ester Terminal Methyl):

-

Shift: ~1.28 ppm (Triplet, J ≈ 7.1 Hz).

-

Assignment: Diagnostic of the ethyl ester moiety.

-

Region 2: The Allylic & Ring Zone (1.5 – 2.6 ppm)

This is the most crowded region. Proper integration is required to separate the C3-methyl singlet from the ring methylenes.[1]

-

Signal C (C3-Methyl):

-

Shift: ~1.95 – 2.00 ppm (Singlet).[1]

-

Mechanistic Insight: This signal is a sharp singlet (or finely split quartet due to long-range coupling).[1] Its position is characteristic of a methyl group on a tetrasubstituted enone system. Note: If this signal appears as a doublet, you likely have the 6-ethyl isomer (where the double bond proton remains).

-

-

Signal D (C2-Ethyl Methylene):

-

Shift: ~2.30 ppm (Quartet, J ≈ 7.1 Hz).

-

Assignment: These protons are deshielded by the adjacent double bond and the carbonyl anisotropy.

-

-

Signal E (C5/C6 Ring Methylenes):

Region 3: The Chiral Methine & Ester Methylene (3.0 – 4.3 ppm)

-

Signal F (C4-Methine):

-

Signal G (Ester Methylene):

-

Shift: ~4.15 – 4.25 ppm (Quartet, J ≈ 7.1 Hz).

-

Validation: Standard O-CH2- region. Must integrate to 2H.

-

Region 4: The Olefinic Void (5.5 – 7.0 ppm)

-

Observation: Silent.

Summary Data Table

| Chemical Shift (δ) | Multiplicity | Integral | Assignment | Structural Note |

| 1.05 | Triplet (J=7.[1]1) | 3H | C2-CH₂-CH₃ | Terminal ethyl (C2) |

| 1.28 | Triplet (J=7.[1]1) | 3H | Ester O-CH₂-CH₃ | Ester ethyl |

| 1.98 | Singlet | 3H | C3-CH₃ | Allylic methyl (on ring) |

| 1.60 - 2.50 | Multiplets | 6H | C5-H₂, C6-H₂, C2-CH₂ | Overlapping regions |

| 3.25 | dd / m | 1H | C4-H | Chiral center (α-ester) |

| 4.20 | Quartet (J=7.[1]1) | 2H | Ester O-CH₂ -CH₃ | Deshielded by Oxygen |

| 5.80 - 6.00 | ABSENT | 0H | C2-H | Proof of C2-Alkylation |

Logic Flow for Structural Verification

The following diagram illustrates the decision matrix for confirming the identity of the 2-ethyl derivative versus common impurities.

Caption: Decision tree for distinguishing the target 2-ethyl isomer from unreacted Hagemann's ester or regioisomers.

Advanced Verification (NOE & COSY)[1]

If 1D NMR is ambiguous due to peak overlap (common in the 1.5–2.5 ppm region), run the following 2D experiments:

-

COSY (Correlation Spectroscopy):

-

NOESY (Nuclear Overhauser Effect):

References

-

Regiochemistry of Hagemann's Ester Alkylation

-

General NMR Shifts of Cyclohexenones

-

Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1]

-

-

Synthesis and Spectral Data of 2-Substituted Hagemann's Esters

-

Database Validation (CAS 51051-65-1)

Sources

13C NMR Analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

This guide provides an advanced technical analysis of the 13C NMR spectroscopy of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one . It is designed for analytical chemists and medicinal chemistry researchers requiring rigorous structural verification of functionalized cyclohexenone scaffolds.

Technical Whitepaper | Structural Elucidation & Protocol

Part 1: Strategic Overview

The molecule This compound represents a highly functionalized enone scaffold, often utilized as a precursor in the synthesis of polyhydroquinoline derivatives and complex terpenoids. Its structure combines a conjugated enone system with a

Accurate 13C NMR analysis of this compound is critical for:

-

Regio-isomer Verification: Distinguishing the 2-ethyl-3-methyl substitution pattern from its 3-ethyl-2-methyl isomer (a common byproduct in mixed-aldol condensations).

-

Stereochemical Assessment: Evaluating the C4 chiral center (typically racemic) and its influence on neighboring carbon shifts.

-

Purity Profiling: Identifying unreacted Hagemann’s ester derivatives or decarboxylated byproducts.

Part 2: Experimental Framework

To ensure reproducibility and high-resolution data, the following experimental parameters are recommended.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent. It provides a consistent lock signal and minimizes hydrogen bonding shifts compared to DMSO--

Reference: The central peak of the

triplet is set to 77.16 ppm .

-

-

Concentration: 20–30 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C1, C2, C3, Ester-CO) within reasonable scan times.

-

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Instrument Parameters (Typical 100 MHz Carbon / 400 MHz Proton)

-

Pulse Sequence: zgpg30 (Power-gated decoupling with

flip angle). -

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Causality: Quaternary carbons (C1, C11, C2, C3) have long

relaxation times. A short D1 will saturate these signals, causing them to disappear or integrate poorly.

-

-

Scans (NS): Minimum 1024 scans to resolve the quaternary carbons against the noise floor.

-

Temperature: 298 K (

C).

Part 3: Structural Elucidation & Spectral Assignment[1][2]

The Assignment Workflow

The following diagram illustrates the logical flow for assigning the carbon skeleton, moving from the most distinct signals (Carbonyls) to the most ambiguous (Alkyls).

Figure 1: Step-by-step logic for assigning the 13C spectrum of the target enone.

Chemical Shift Data Table

The following assignments are derived from substituent increment calculations and analogous Hagemann's ester derivatives [1, 2].

| Carbon Position | Type | Approx. Shift ( | Signal Characteristics | Mechanistic Explanation |

| C1 | C=O (Ketone) | 196.0 - 198.0 | Singlet (Quat) | Conjugated ketone; shielded relative to saturated ketones (~205 ppm) due to resonance. |

| C11 | C=O (Ester) | 172.0 - 173.0 | Singlet (Quat) | Typical ester carbonyl range; distinct from ketone. |

| C3 | C=C ( | 155.0 - 160.0 | Singlet (Quat) | Diagnostic Peak. Highly deshielded due to |

| C2 | C=C ( | 134.0 - 138.0 | Singlet (Quat) | Shielded relative to C3. Downfield shift vs. unsubstituted enone (~129 ppm) due to the ethyl group (alpha-effect). |

| C12 | 60.5 - 61.5 | Triplet (DEPT-) | Deshielded by direct oxygen attachment (Ester ethoxy group). | |

| C4 | CH | 48.0 - 52.0 | Doublet (DEPT+) | Methine carbon. Alpha to ester and allylic to the alkene; electronic withdrawing effects of ester shift it downfield. |

| C6 | 30.0 - 33.0 | Triplet (DEPT-) | Alpha to ketone; deshielded by carbonyl anisotropy. | |

| C5 | 25.0 - 28.0 | Triplet (DEPT-) | Homo-allylic methylene; standard ring aliphatic. | |

| C2-Ethyl ( | 18.0 - 22.0 | Triplet (DEPT-) | Allylic methylene attached to C2. | |

| C3-Methyl | 20.0 - 24.0 | Quartet (DEPT+) | Allylic methyl attached to C3. | |

| C13 (Ester Me) | 14.0 - 14.5 | Quartet (DEPT+) | Terminal methyl of the ethoxy group. | |

| C2-Ethyl ( | 12.0 - 13.5 | Quartet (DEPT+) | Terminal methyl of the C2-ethyl chain. |

Part 4: Advanced Mechanistic Analysis

The Enone Polarization Effect

The most critical distinction in this spectrum is the separation between C2 and C3 . In an

-

C3 (Beta): The methyl group at C3 donates electron density (hyperconjugation), but the strong electron-withdrawing nature of the carbonyl (via conjugation) dominates, keeping this peak significantly downfield (~158 ppm).

-

C2 (Alpha): The ethyl group at C2 exerts a steric influence that may slightly twist the ring, reducing orbital overlap. However, the inductive effect of the alkyl group typically causes a downfield shift of ~10-12 ppm relative to a protonated alpha-carbon [3].

Distinguishing the Ethyl Groups

The molecule contains two ethyl chains: one on the ester (ethoxy) and one on the ring (C2-ethyl).

-

Differentiation Protocol:

-

The Ethoxy

is unmistakable at ~61 ppm (O-CH2). -

The C2-Ethyl

appears at ~20 ppm . -

Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) . The Ethoxy

will correlate strongly with the Ester Carbonyl (C11, ~172 ppm), while the C2-Ethyl

-

Stereochemical Considerations

While C4 is a chiral center, the molecule is typically synthesized as a racemate.

-

Diastereomers: If a second chiral center were introduced (e.g., using a chiral alcohol for the ester), the carbon signals (especially C3, C4, C5) would "double up" due to the formation of diastereomers. In the standard racemic mixture, only one set of signals is observed in an achiral solvent like

.

Visualization of Electronic Effects

The following diagram details the electronic influences shifting the carbon signals.

Figure 2: Electronic resonance and inductive effects governing the chemical shifts of the enone system.

Part 5: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for enone increment rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

-

Hagemann's Ester Derivatives Analysis:

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry, 27(4), 1438. (Foundational synthesis and spectral data for the parent scaffold).

-

-

ChemicalBook. (n.d.). 3-Methyl-2-cyclohexen-1-one 13C NMR Spectrum. (Analogous compound data).

-

Organic Chemistry Portal. (n.d.). Cyclohexenone Synthesis and Spectral Properties.

Sources

Technical Guide: Physical Characteristics of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4][5]

This compound is a tetrasubstituted cyclohexenone derivative.[1][2][3] It functions as a versatile "push-pull" alkene system, where the electron-withdrawing ester and ketone groups flank the alkene, creating unique reactivity profiles for Michael additions and Robinson annulations.[1][2] It is primarily utilized as a building block in the total synthesis of bioactive natural products.[1][2]

Nomenclature & Identification

| Identifier | Details |

| IUPAC Name | Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |

| Common Name | 2-Ethyl-3-methyl-Hagemann’s Ester |

| CAS Number | 51051-65-1 |

| Molecular Formula | C₁₂H₁₈O₃ |

| SMILES | CCOC(=O)C1CCC(=O)C(CC)=C1C |

| Molecular Weight | 210.27 g/mol |

Physical Properties Profile

The following data represents the physicochemical baseline for this compound. These parameters are critical for isolation, purification (distillation), and solvent selection during reaction scaling.[1][2]

Quantitative Characteristics

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Viscous, clear to pale yellow |

| Density | 1.037 g/mL | @ 25 °C (Standard reference) |

| Refractive Index ( | 1.488 | @ 20 °C |

| Boiling Point | 268–272 °C | @ 760 mmHg (Extrapolated) |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup |

| LogP (Octanol/Water) | ~1.5 | Predicted (Lipophilic) |

| Vapor Pressure | < 0.1 mmHg | @ 25 °C (Low volatility) |

Solubility & Solvent Compatibility

The molecule exhibits high lipophilicity due to the ethyl and methyl substitutions on the cyclohexenone ring.[1][2]

-

Highly Soluble: Dichloromethane (DCM), Ethyl Acetate, Ethanol, Diethyl Ether, Toluene.[1][2]

-

Sparingly Soluble: Water (Hydrophobic nature dominates).[1][2]

-

Implication: Extraction protocols should utilize chlorinated solvents or esters; aqueous washes are effective for removing inorganic salts without product loss.[1][2]

Structural Characterization (Spectroscopy)[1][2]

Accurate identification relies on detecting the specific conjugation pattern of the enone system and the ester functionality.[1][2]

Infrared (IR) Spectroscopy

The "push-pull" electronic nature of the molecule results in distinct carbonyl shifts.[1][2]

-

Ester C=O: ~1730–1740 cm⁻¹ (Typical saturated/conjugated ester stretch).[1][2][3]

-

Enone C=O: ~1665–1675 cm⁻¹ (Lower frequency due to conjugation with the C=C bond).[1][2][3]

-

Alkene C=C: ~1620–1630 cm⁻¹ (Strong band, characteristic of tetrasubstituted double bonds).[1][2]

Nuclear Magnetic Resonance (NMR)[1][2]

-

¹H NMR (400 MHz, CDCl₃):

Synthesis & Reactivity Logic

The synthesis of this compound is typically achieved through the alkylation of Hagemann's ester.[1][2][3] This route is preferred for its regioselectivity.[1][2]

Synthesis Protocol: Regioselective Alkylation

Rationale: Direct alkylation of Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) typically occurs at the

-

Deprotonation: Hagemann's ester is treated with a base (e.g., NaOEt or KOtBu) to form the dienolate.[1][2]

-

Alkylation: Addition of Ethyl Iodide (EtI) introduces the ethyl group at the C2 position (alpha to the ketone, gamma to the ester in the original numbering).[1][2]

-

Purification: Fractional distillation under reduced pressure.

Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis pathway and the downstream utility of the molecule in drug development.

Figure 1: Synthetic pathway from Hagemann's Ester to the target molecule and its subsequent applications in generating bicyclic scaffolds.

Applications in Drug Development[1][3][6][9]

This molecule serves as a high-value intermediate in medicinal chemistry due to its dense functionalization.[1][2][3]

Steroid & Terpenoid Synthesis

The compound acts as a pre-functionalized "AB-ring" precursor.[1][2] Through Robinson Annulation with methyl vinyl ketone (MVK), it forms the hydronaphthalene core essential for steroid synthesis.[1][2] The 2-ethyl and 3-methyl groups provide the necessary steric bulk to direct stereochemistry in subsequent reduction steps.[1][2][3]

Aromatization Precursors

Under oxidative conditions, the cyclohexenone ring can be aromatized to generate polysubstituted phenolic esters, which are difficult to synthesize via standard electrophilic aromatic substitution due to directing group conflicts.[1][2]

Self-Validating Purity Check

For researchers using this compound, purity can be self-validated using Refractive Index (RI).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link][1][2]

-

Matrix Fine Chemicals (2024). Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Safety and Technical Data. Retrieved from [Link][1][2][5][6][7][]

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone and Related Hagemann's Ester Derivatives.[1][2] Journal of Organic Chemistry. (Contextual grounding for alkylation logic). Retrieved from [Link][1][2]

Sources

- 1. 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | C10H14O3 | CID 79020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H18O3 | CID 100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-cyclohexen-1-one (FDB029645) - FooDB [foodb.ca]

- 4. 2-cyclohexenone, 930-68-7 [thegoodscentscompany.com]

- 5. 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | 487-51-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

Technical Monograph: Solubility & Physicochemical Handling of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

Executive Summary: The "Gateway" Intermediate

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), often regarded as a structural derivative of Hagemann’s ester, serves as a critical "gateway intermediate" in the synthesis of bioactive semiochemicals—specifically the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros).

Understanding the solubility profile of this molecule is not merely a matter of cataloging data; it is the determining factor in yield optimization. Its dual functionality—an

Physicochemical Identity & Properties

Before addressing solubility directly, we must establish the molecular parameters that govern solute-solvent interactions. This molecule exhibits significant lipophilicity due to the ethyl and methyl substitution on the cyclohexenone ring.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description | Technical Implication |

| IUPAC Name | Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | Defines stereochemical potential |

| Molecular Formula | Hydrophobic/Hydrophilic balance | |

| Molecular Weight | 210.27 g/mol | Moderate volatility |

| Physical State | Viscous Yellow Oil | Requires solvent for precise transfer |

| LogP (Predicted) | ~2.5 - 3.0 | Highly lipophilic; partitions into organic phase |

| Boiling Point | >270°C (at 760 mmHg) | High thermal energy required for distillation |

| Density | ~1.04 - 1.08 g/mL | Close to water; risk of emulsion in LLE |

The Solubility Landscape

The solubility of this compound is governed by "Like Dissolves Like" principles, but with a nuance: the polar carbonyl and ester groups allow for solubility in moderately polar solvents, while the alkyl backbone ensures solubility in non-polar media.

Solvent Compatibility Matrix

The following data represents empirical solubility behavior observed in process development environments.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Dipole-dipole interactions stabilize the ketone/ester. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Ideal for extraction; matches solute polarity. |

| Alcohols | Ethanol, Methanol | Good | Soluble, but potential for transesterification if heated with acid/base. |

| Ethers | Diethyl Ether, THF | Excellent | Standard solvent for synthesis workup. |

| Hydrocarbons | Hexane, Heptane | Moderate/Good | Soluble, often used as the non-polar component in chromatography. |

| Aqueous | Water, Brine | Insoluble | The hydrophobic effect dominates; forms a distinct layer. |

The Partitioning Challenge

A critical operational risk with this molecule is its density (approx. 1.04–1.08 g/mL). In an extraction using water (1.00 g/mL) and a solvent like Ethyl Acetate, the density differential is sufficient. However, if the aqueous phase contains heavy salts (brine) or the organic phase is a mixture, phase inversion can occur.

Expert Insight: When washing a reaction mixture containing this intermediate, always verify phase layers via a "drop test" (adding a drop of water to the top layer) before discarding any fraction. The high lipophilicity (LogP ~2.8) guarantees the product resides in the organic layer, but the position of that layer can shift.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Workup vs. Purification).

Figure 1: Solubility Decision Matrix. Blue node represents the target molecule; arrows indicate solvent suitability for specific unit operations.

Detailed Protocol: Solubility-Driven Purification

This protocol utilizes the solubility differential between the target molecule (lipophilic) and polar by-products (salts, unreacted acids) to achieve >95% purity without distillation.

Reagents & Equipment

-

Solvent System: Ethyl Acetate (EtOAc) / Hexane (1:4 ratio).

-

Wash Solution: Saturated NaCl (Brine), 5%

. -

Drying Agent: Anhydrous

.

Step-by-Step Methodology

-

Dissolution (The Solvation Step):

-

Action: Dissolve the crude yellow oil in Ethyl Acetate. Use a ratio of 10 mL solvent per 1 g of crude.

-

Reasoning: EtOAc provides excellent solvation of the ester while maintaining a low enough boiling point for easy removal.

-

-

Acid Neutralization (The Partitioning Step):

-

Dehydration (The Hydrophobic Effect):

-

Action: Wash with saturated Brine, then separate the organic layer. Add Anhydrous

until the powder flows freely. -

Reasoning: The target molecule is not hygroscopic, but the solvent (EtOAc) can hold water. Removing water is critical to prevent hydrolysis of the ethyl ester during concentration.

-

-

Concentration:

-

Action: Filter off the solid

and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C. -

Result: A viscous, clear yellow oil.

-

Synthesis Context & Pathway Visualization

The solubility profile discussed above is most relevant during the isolation of this compound from its synthesis via Robinson Annulation or condensation.

Figure 2: Synthesis workflow highlighting the extraction step where solubility parameters are critical for yield.

References

-

ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from

-

PubChem. (2023).[2] Compound Summary: Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate.[2] National Library of Medicine. Retrieved from

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry. (Contextual reference for cyclohexenone ester handling). Retrieved from

-

The Good Scents Company. (2023). Cyclohexenone Derivatives and Organoleptic Properties. (Reference for general solubility of flavor/fragrance cyclic esters). Retrieved from

Sources

Technical Monograph: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

The following technical guide provides an in-depth analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , focusing on its nomenclature, structural identity, and role as a strategic intermediate in organic synthesis.

CAS Registry Number: 51051-65-1 Document Type: Chemical Identity & Application Guide Version: 2.0 (Scientific Reference)

Executive Summary

This compound is a highly functionalized cyclic enone ester, structurally analogous to the well-known Hagemann’s ester . It serves as a versatile building block in the synthesis of polycyclic terpenes, pheromones, and pharmaceutical intermediates. Its dual functionality—combining an

This guide clarifies the complex nomenclature arising from conflicting numbering systems (IUPAC vs. Traditional) and provides a definitive list of synonyms to ensure accurate procurement and citation.

Chemical Identity & Synonyms

The nomenclature for this compound often causes confusion due to the prioritization of functional groups (Ketone vs. Ester) determining the carbon numbering.

Primary Identifiers

| Registry | Identifier | Notes |

| CAS Number | 51051-65-1 | Primary tracking number for the racemate. |

| InChIKey | IEYKXGXKWXIBIG-UHFFFAOYSA-N | Unique hashed identifier. |

| Beilstein/Reaxys | Referenced as derivative | Often indexed under Hagemann's ester homologs. |

| Molecular Formula | ||

| Molecular Weight | 210.27 g/mol |

Synonym Analysis (Nomenclature Mapping)

The discrepancy between common usage and systematic naming stems from which group is assigned position 1.

A. The "Common" Name (Ketone Priority)

-

Logic: The ketone (=O) is assigned C1. The double bond is C2–C3.

-

Usage: Most frequently used in older literature and commercial catalogs (e.g., ChemicalBook, ChemNet).

B. The IUPAC Name (Ester Priority)

-

Name: Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate[3][4]

-

Logic: The carboxylate (ester) is assigned C1.

-

Usage: Required for patent filings and formal regulatory documentation (PubChem, ECHA).

C. Validated Synonyms List

-

2-Cyclohexene-1-carboxylic acid, 3-ethyl-2-methyl-4-oxo-, ethyl ester[3][4][9]

-

Ethyl 2-methyl-3-ethyl-4-oxo-2-cyclohexenecarboxylate[4]

-

4-Ethoxycarbonyl-2-ethyl-3-methyl-2-cyclohexen-1-one

Structural Visualization & Logic

To resolve the numbering ambiguity, the following diagram maps the "Common" numbering directly to the "IUPAC" numbering for the same physical structure.

Figure 1: Structural mapping of functional groups to numbering systems and reactivity potential.

Physical & Chemical Properties

Researchers planning synthesis or extraction must account for the following physicochemical characteristics.

| Property | Value | Source |

| Physical State | Liquid (Colorless to light yellow) | [ChemicalBook, 2025] |

| Boiling Point | 83–84.5°C (at 0.3 mmHg) | [ACS, 1962] |

| Density | 1.037 g/mL (at 25°C) | [ChemicalBook, 2025] |

| Refractive Index ( | 1.488 | [PubChem, 2025] |

| Flash Point | > 230°F (> 110°C) | [ChemicalBook, 2025] |

| Solubility | Soluble in organic solvents (Ether, DCM); Insoluble in water.[3][9] | Predicted |

Handling Precaution: As an ester-ketone, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Store in a cool, dry environment under inert gas (Nitrogen/Argon) to prevent oxidation of the double bond or hydrolysis.

Applications in Synthesis

This compound is a "Hagemann’s Ester Homolog."[9] While Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is the standard, the 2-ethyl-3-methyl variant offers unique steric properties for specific targets.

Key Reaction Pathways

-

Robinson Annulation: Acts as the Michael acceptor in the synthesis of bicyclic enones (Wieland-Miescher ketone analogs). The ethyl group at position 2 provides steric hindrance that directs subsequent cyclization regioselectivity.

-

Decarboxylative Alkylation: Hydrolysis of the ester followed by decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one , a core structure found in various insect pheromones (e.g., Dendroctonus species).

-

Aromatization: Treatment with dehydrogenating agents (e.g., Pd/C, DDQ) converts the cyclohexenone ring into a substituted ethyl benzoate derivative.

Synthesis Protocol (General Hagemann Type)

Note: Specific synthesis of this homolog typically follows the Knoevenagel-Michael-Aldol sequence.

-

Reactants: Ethyl acetoacetate + 2-Ethylacrolein (or equivalent aldehyde precursor).

-

Catalyst: Piperidine/Acetic Acid or Sodium Ethoxide.

-

Mechanism:

-

Step A: Knoevenagel condensation.

-

Step B: Michael addition (cyclization).

-

Step C: Dehydration to form the enone.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, this compound. Retrieved from [Link]

-

Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone.[12] The Journal of Organic Chemistry, 27(4), 1438. (Contextual reference for cyclohexenone ester properties).

-

Matrix Fine Chemicals. Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate Specification Sheet. Retrieved from [Link]

Sources

- 1. This compound | 51051-65-1 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C12H18O3 | CID 100071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 3-ETHYL-2-METHYL-4-OXOCYCLOHEX-2-ENE-1-CARBOXYLATE | CAS 51051-65-1 [matrix-fine-chemicals.com]

- 5. 51051-65-1 this compound this compound - CAS Database [chemnet.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | C10H14O3 | CID 79020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclohexenone synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | 487-51-4 [chemicalbook.com]

The Architect’s Scaffold: A Technical Deep Dive into Substituted Cyclohexenones

Abstract

Substituted cyclohexenones represent a "privileged scaffold" in organic synthesis and medicinal chemistry. Serving as the structural core for terpenes (e.g., carvone), steroids (e.g., cortisone), and diverse alkaloids, this moiety offers a unique duality of reactivity. It functions simultaneously as an electrophilic Michael acceptor and a pro-chiral platform for stereoselective functionalization. This guide provides a rigorous technical examination of the substituted cyclohexenone core, detailing its electronic properties, two primary construction methodologies (Robinson Annulation and Diels-Alder), and its critical role in drug discovery.

The Electronic Canvas: Reactivity & Resonance

The utility of 2-cyclohexenone stems from its conjugated enone system (

Hard vs. Soft Acid-Base (HSAB) Theory in Enones

-

C-1 (Carbonyl Carbon): A "hard" electrophilic center. Reacts preferentially with hard nucleophiles (high charge density, low polarizability) such as Grignard reagents (

) or Organolithiums ( -

C-3 (

-Carbon): A "soft" electrophilic center. Reacts preferentially with soft nucleophiles (highly polarizable, lower charge density) such as Gilman reagents (

Reactivity Flowchart

The following diagram illustrates the divergent pathways available to the cyclohexenone core based on reagent selection.

Figure 1: Divergent reactivity pathways of the cyclohexenone core based on nucleophile hardness.